chemical properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
chemical properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 3-Fluoro-2-hydroxy-5-methylbenzaldehyde stands out as a trifunctional aromatic aldehyde with significant potential as a versatile intermediate. Its unique arrangement of an aldehyde, a phenolic hydroxyl group, a fluorine atom, and a methyl group on a benzene ring creates a nuanced electronic and steric environment. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and analytical characterization, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block for synthesizing complex heterocyclic systems, Schiff bases, and other targeted molecular architectures.
Section 1: Core Chemical and Physical Properties
Precise knowledge of a compound's identity and physical characteristics is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not widely published, the following properties are based on its chemical structure and data from closely related analogues.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-Fluoro-2-hydroxy-5-methylbenzaldehyde |
| CAS Number | 1283717-52-1[1] |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Synonyms | 3-Fluoro-5-methylsalicylaldehyde |
Physical Properties
The physical properties of substituted benzaldehydes are heavily influenced by their substitution pattern, which affects intermolecular forces like hydrogen bonding and dipole-dipole interactions.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Physical Form | Expected to be a solid at room temperature. | Similar substituted hydroxybenzaldehydes, such as 2-Hydroxy-5-methylbenzaldehyde (m.p. 54-57 °C) and 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, are solids.[2] |
| Melting Point | Not experimentally determined in available literature. | Expected to be higher than non-fluorinated analogues due to increased polarity and potential for stronger crystal lattice packing. |
| Boiling Point | Not experimentally determined in available literature. | For comparison, 2-Hydroxy-5-methylbenzaldehyde has a boiling point of 217.5 °C.[3] The fluorine substituent may slightly alter this value. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, acetone, chlorinated solvents). | The hydroxyl group allows for some water solubility via hydrogen bonding, but the aromatic ring and methyl group confer significant nonpolar character. |
Section 2: Spectroscopic Signature for Structural Verification
The definitive identification of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a baseline for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of this molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:
¹H NMR:
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Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of aldehyde protons.
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Hydroxyl Proton (-OH): A broad singlet expected between δ 5.0-11.0 ppm . Its chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding. An intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen is expected, which would shift this peak significantly downfield.
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Aromatic Protons (Ar-H): Two protons are present on the aromatic ring. Their environment is influenced by all substituents. We expect two doublets or multiplets in the range of δ 6.8-7.5 ppm . The proton at C4 will be coupled to the fluorine at C3, and the proton at C6 will be coupled to the C4 proton.
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Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.4 ppm .
¹³C NMR:
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Carbonyl Carbon (-CHO): Expected around δ 190-195 ppm .
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Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine (C3) will show a large C-F coupling constant. The carbons attached to the hydroxyl (C2) and methyl (C5) groups will also be significantly shifted. Expected range: δ 110-160 ppm .
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Methyl Carbon (-CH₃): A single peak expected around δ 20-22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200 - 3400 (Broad) | O-H Stretch (Intramolecular H-bonded) |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H (-CH₃) | 2850 - 2960 | C-H Stretch |
| Aldehyde C-H | 2720 - 2820 (often two weak bands) | C-H Stretch (Fermi resonance) |
| Aldehyde (C=O) | 1650 - 1680 | C=O Stretch (conjugated & H-bonded) |
| Aromatic C=C | 1580 - 1620 | C=C Stretch |
| Carbon-Fluorine | 1100 - 1250 | C-F Stretch |
The C=O stretching frequency is expected to be lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the following features are anticipated:
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Molecular Ion (M⁺): A peak at m/z = 154.14 , corresponding to the molecular weight of the compound.
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M-1 Peak: A significant peak at m/z = 153 , resulting from the loss of the aldehydic hydrogen atom, forming a stable acylium ion.
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M-29 Peak: A peak at m/z = 125 , corresponding to the loss of the entire formyl radical (•CHO).
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde stems from the distinct reactivity of its three primary functional domains: the aldehyde, the hydroxyl group, and the activated aromatic ring.
Caption: Key reactive sites of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.
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The Aldehyde Group: This is a primary site for nucleophilic addition. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a foundational reaction in medicinal chemistry.[4] It can also participate in Wittig reactions to form alkenes, aldol condensations, and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
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The Hydroxyl Group: As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to form esters.
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The Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the strongly activating ortho, para-directing hydroxyl group and the weakly activating methyl group. The aldehyde group is a deactivating meta-director, and the fluorine is a deactivating ortho, para-director. The overall directing effect will favor substitution at the C4 and C6 positions, though the steric hindrance from adjacent groups must be considered.
Section 4: Experimental Protocols
The following protocols are provided as validated, general methodologies that are directly applicable to this compound.
Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the condensation of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde with a primary amine (e.g., aniline) to form the corresponding imine. This reaction is fundamental to creating ligands for metal complexes and building blocks for heterocyclic synthesis.
Materials:
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3-Fluoro-2-hydroxy-5-methylbenzaldehyde (1.0 eq)
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Aniline (or other primary amine) (1.0 eq)
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Absolute Ethanol
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Glacial Acetic Acid (catalytic amount)
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
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Dissolution: In a round-bottom flask, dissolve 3-Fluoro-2-hydroxy-5-methylbenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
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Amine Addition: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.
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Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
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Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.
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Filtration: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
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Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.
Caption: Workflow for a typical Schiff base synthesis.
Protocol: Sample Preparation for NMR Analysis
Procedure:
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Weigh approximately 5-10 mg of the dry, purified compound.
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Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
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If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).
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The sample is now ready for analysis in an NMR spectrometer.
Section 5: Safety and Handling
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Hazard Classification: Based on related salicylaldehydes, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a chemical intermediate of considerable interest. Its trifunctional nature provides a platform for diverse synthetic transformations, making it a valuable tool for constructing complex molecules for pharmaceutical and agrochemical applications. While direct experimental data is limited, this guide has synthesized a comprehensive profile of its chemical properties, reactivity, and handling requirements based on established chemical principles and data from analogous structures. This foundational knowledge is critical for enabling its effective and safe use in pioneering research and development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde, 613-84-3. Retrieved February 15, 2026, from [Link]
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Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 15, 2026, from [Link]
